



Utilizing Rapamycin-d3 in Low-Dose Rapamycin Longevity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rapamycin-d3	
Cat. No.:	B12510939	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), has emerged as one of the most promising geroprotective compounds, consistently demonstrating lifespan and healthspan extension across various model organisms.[1][2][3][4] Low-dose rapamycin regimens are of particular interest as they may mitigate the side effects associated with the higher doses used for immunosuppression while still achieving significant longevity benefits.[5] The accurate quantification of rapamycin in biological matrices is paramount for establishing robust pharmacokinetic and pharmacodynamic (PK/PD) relationships in these low-dose studies. This document provides detailed application notes and protocols for the utilization of Rapamycin-d3, a deuterated internal standard, to ensure the highest accuracy and precision in quantitative analyses. Furthermore, it outlines key experimental protocols for assessing the efficacy of low-dose rapamycin in longevity studies.

The use of a stable isotope-labeled internal standard, such as **Rapamycin-d3**, is considered the "gold standard" in quantitative mass spectrometry.[6] Deuterated standards co-elute with the unlabeled analyte, experiencing similar ionization suppression or enhancement effects from the biological matrix, which allows for highly accurate correction and reliable quantification.[6] [7]



Data Presentation

Table 1: Quantitative Data from Low-Dose Rapamycin

Longevity Studies in Mice

Study Reference	Mouse Strain	Treatment Dose & Duration	Key Lifespan/Healthspa n Findings
Bitto et al., 2016	C57BL/6J	126 ppm in diet for 3 months (started at 20- 21 months of age)	Up to 60% increase in life expectancy post-treatment; improved grip strength and rotarod performance. [7][8][9]
Johnson et al., 2015 (cited in Bitto et al., 2016)	Leigh Syndrome mouse model	Estimated equivalent of 378 ppm dietary eRapa	Efficacy in a disease model, suggesting high dosedependency for certain effects.[7]
Sivaprasad et al., 2017	TK2 mouse model of mtDNA depletion syndrome	0.8 mg/kg in drinking water during gestation, increased to 4 mg/kg post- delivery	~60% median lifespan extension and ~35% maximum lifespan extension.[10][11][12]
Selvarani et al., 2021 (Review)	Various strains	Various low-dose regimens	Robust lifespan extension across multiple studies and strains.[4]

Table 2: Pharmacokinetic Parameters of Low-Dose Rapamycin in Animal Models



Study Reference	Animal Model	Dose	Cmax (ng/mL)	Tmax (hours)	Terminal Half-life (hours)
Larson et al. (cited in Urfer et al., 2021)	Dogs	0.1 mg/kg (single oral dose)	8.39	3.3	38.7
Larson et al. (cited in Urfer et al., 2021)	Dogs	0.1 mg/kg (5 consecutive daily oral doses)	5.49	4.5	99.5
Urfer et al., 2021	Dogs	0.025 mg/kg (oral, three times a week)	Median: 1.47	2	Not directly calculated, MRT ~6.8 hrs
Sivaprasad et al., 2017	Mice	4 mg/kg (in drinking water)	Steady-state blood level: ~5 ng/mL	-	-

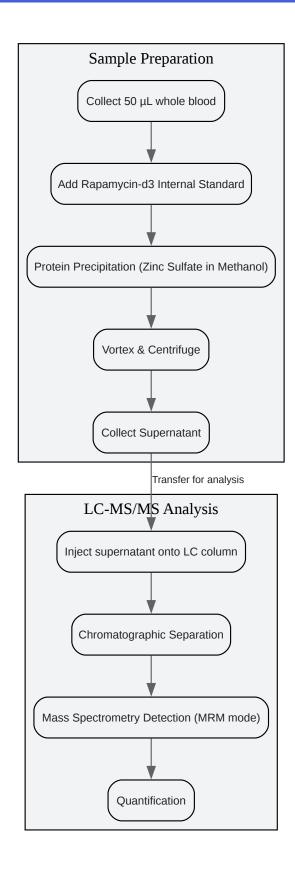
Experimental Protocols

Quantification of Rapamycin in Whole Blood using LC-MS/MS with Rapamycin-d3 Internal Standard

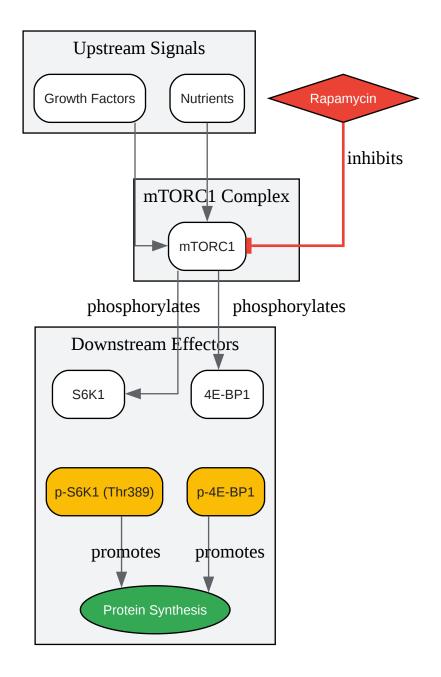
This protocol describes a robust method for the accurate quantification of rapamycin in whole blood, essential for pharmacokinetic studies.

Workflow Diagram:

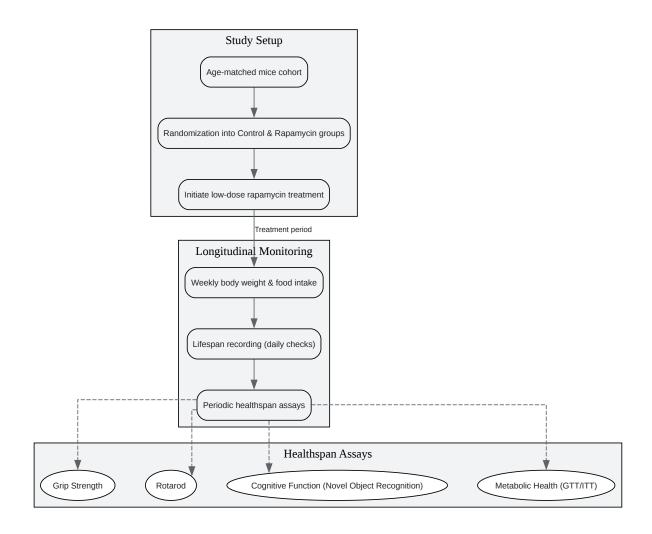












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- To cite this document: BenchChem. [Utilizing Rapamycin-d3 in Low-Dose Rapamycin Longevity Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b12510939#utilizing-rapamycin-d3-in-low-dose-rapamycin-longevity-studies]



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